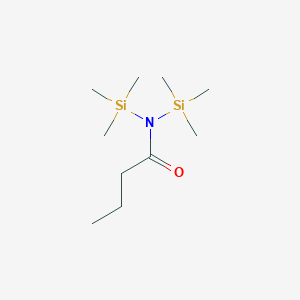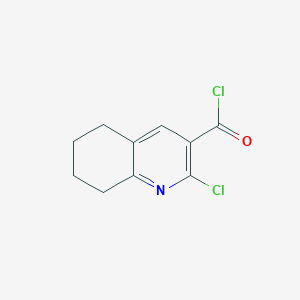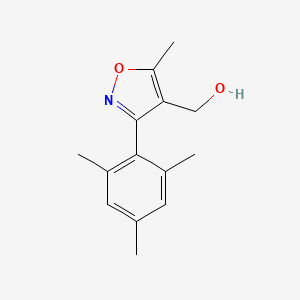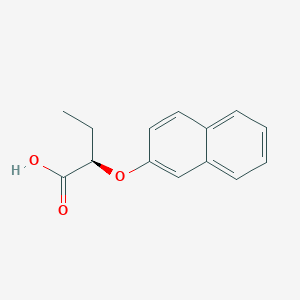
N,N-Bis(trimethylsilyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(trimethylsilyl)butyramide is an organosilicon compound with the molecular formula C10H25NOSi2. It is a derivative of butyramide where the hydrogen atoms on the nitrogen are replaced by trimethylsilyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Bis(trimethylsilyl)butyramide can be synthesized through the reaction of butyramide with hexamethyldisilazane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction is as follows:
Butyramide+Hexamethyldisilazane→N,N-Bis(trimethylsilyl)butyramide+Ammonia
Industrial Production Methods
In industrial settings, the production of N,N-Bis(trimethylsilyl)butyramide involves large-scale reactions using similar methods but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(trimethylsilyl)butyramide undergoes various chemical reactions, including:
Substitution Reactions: It can react with electrophiles, replacing the trimethylsilyl groups with other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form butyramide and trimethylsilanol.
Dehydration: It can be dehydrated to form nitriles under specific conditions.
Common Reagents and Conditions
Electrophiles: Such as alkyl halides and acyl chlorides for substitution reactions.
Water or Aqueous Acids: For hydrolysis reactions.
Dehydrating Agents: Such as phosphorus pentoxide for dehydration reactions.
Major Products Formed
Substitution Products: Depending on the electrophile used.
Butyramide and Trimethylsilanol: From hydrolysis.
Nitriles: From dehydration reactions.
Scientific Research Applications
N,N-Bis(trimethylsilyl)butyramide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers and amides.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for its potential in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-Bis(trimethylsilyl)butyramide exerts its effects involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can stabilize reactive intermediates, facilitating various chemical transformations. The compound can also act as a protecting group for amines and alcohols, preventing unwanted side reactions during synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-trimethylsilylheptafluorobutyramide
- N,O-Bis(trimethylsilyl)trifluoroacetamide
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide
Uniqueness
N,N-Bis(trimethylsilyl)butyramide is unique due to its specific structure, which provides a balance of stability and reactivity. Unlike some similar compounds, it offers a higher degree of selectivity in reactions and is less prone to hydrolysis under mild conditions .
Properties
CAS No. |
88515-02-0 |
|---|---|
Molecular Formula |
C10H25NOSi2 |
Molecular Weight |
231.48 g/mol |
IUPAC Name |
N,N-bis(trimethylsilyl)butanamide |
InChI |
InChI=1S/C10H25NOSi2/c1-8-9-10(12)11(13(2,3)4)14(5,6)7/h8-9H2,1-7H3 |
InChI Key |
MJPPAQRZXKYMPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B11875551.png)




![2-(diethoxymethyl)-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11875566.png)
![7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11875571.png)




